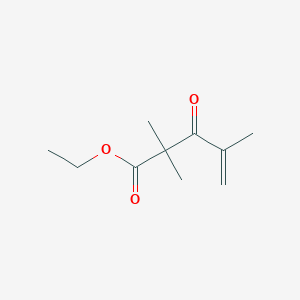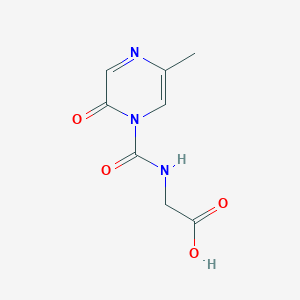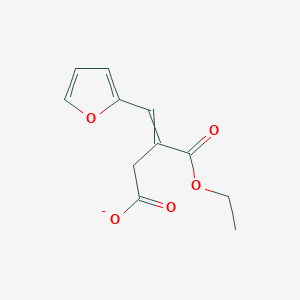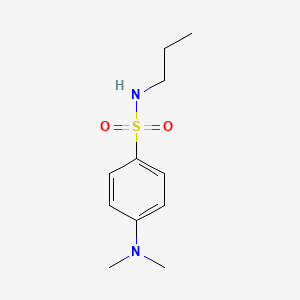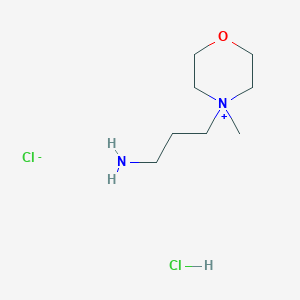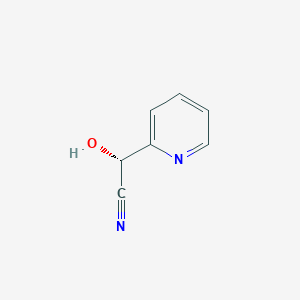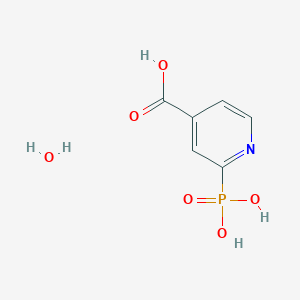
2-Phosphonopyridine-4-carboxylic acid;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phosphonopyridine-4-carboxylic acid;hydrate is a chemical compound with the molecular formula C₆H₆NO₅P It is a derivative of pyridine, featuring both phosphonic acid and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phosphonopyridine-4-carboxylic acid;hydrate typically involves the phosphorylation of pyridine derivatives. One common method is the reaction of 4-carboxypyridine with a phosphonating agent such as phosphorus trichloride or phosphorus oxychloride in the presence of a base like triethylamine. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and crystallization to obtain the hydrate form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Phosphonopyridine-4-carboxylic acid;hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine or phosphonate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Phosphonopyridine-4-carboxylic acid;hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Phosphonopyridine-4-carboxylic acid;hydrate involves its interaction with molecular targets through its phosphonic acid and carboxylic acid groups. These functional groups can form strong hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. The compound may inhibit enzymes by binding to their active sites or alter the activity of proteins by modifying their structure.
Comparación Con Compuestos Similares
Similar Compounds
2-Phosphonopyridine-4-carboxylic acid: The anhydrous form of the compound.
4-Hydroxy-2-quinolones: Compounds with similar biological activities and synthetic applications.
Quinolines: Another class of heterocyclic compounds with diverse applications in medicinal chemistry.
Uniqueness
2-Phosphonopyridine-4-carboxylic acid;hydrate is unique due to the presence of both phosphonic acid and carboxylic acid groups in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications.
Propiedades
Número CAS |
647032-05-1 |
|---|---|
Fórmula molecular |
C6H8NO6P |
Peso molecular |
221.10 g/mol |
Nombre IUPAC |
2-phosphonopyridine-4-carboxylic acid;hydrate |
InChI |
InChI=1S/C6H6NO5P.H2O/c8-6(9)4-1-2-7-5(3-4)13(10,11)12;/h1-3H,(H,8,9)(H2,10,11,12);1H2 |
Clave InChI |
MFYSKGGHIKFWNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C(=O)O)P(=O)(O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



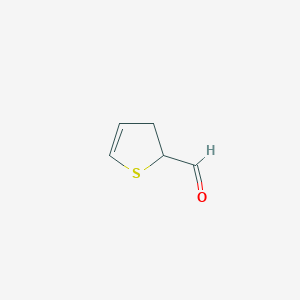
![[4-(Butoxymethyl)-2,6-dimethylphenoxy]acetic acid](/img/structure/B15166802.png)
![(8aS)-3-hydroxy-3-methyl-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15166803.png)
![N~1~-[3-(1-Azacyclopentadec-6-en-1-yl)propyl]propane-1,3-diamine](/img/structure/B15166806.png)
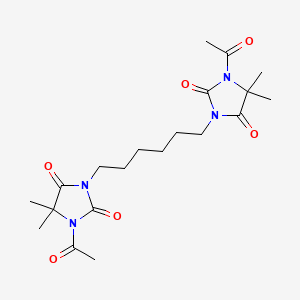
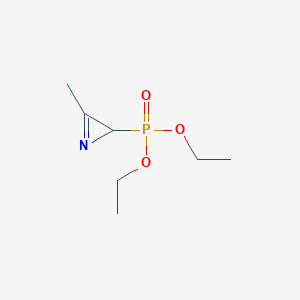
![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)
